molecular formula C11H11F3O2 B1453983 3-[2-(Trifluoromethyl)phenyl]butanoic acid CAS No. 1042815-75-7

3-[2-(Trifluoromethyl)phenyl]butanoic acid

Cat. No.: B1453983
CAS No.: 1042815-75-7
M. Wt: 232.2 g/mol
InChI Key: DNTYTMBASWRZAO-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]butanoic acid is an organic compound with the chemical formula C11H11F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trifluoromethyl)phenyl]butanoic acid typically involves the introduction of the trifluoromethyl group to a phenyl ring followed by the formation of the butanoic acid moiety. One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative is reacted with a butanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethyl)phenyl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-[2-(Trifluoromethyl)phenyl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving trifluoromethylated compounds.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[2-(Trifluoromethyl)phenyl]butanoic acid exerts its effects is not well-documented. it is known that the trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, making it more likely to interact with hydrophobic regions of proteins and enzymes. This can lead to changes in enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in the functional group attached to the phenyl ring.

    4-Phenyl-2-(trifluoromethyl)butanoic acid: Similar in structure but with the trifluoromethyl group attached to a different position on the phenyl ring.

Uniqueness

3-[2-(Trifluoromethyl)phenyl]butanoic acid is unique due to the specific positioning of the trifluoromethyl group and the butanoic acid moiety. This unique structure can lead to distinct chemical properties and reactivity compared to other similar compounds. The trifluoromethyl group can significantly influence the compound’s electronic properties, making it a valuable building block in various chemical and pharmaceutical applications.

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYTMBASWRZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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